7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene
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Overview
Description
7-bromo-11-oxapentacyclo[107112,6016,20010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of the bromo and oxo functional groups. Common reagents used in these reactions include bromine, various organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different halogen atoms.
Scientific Research Applications
7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene
- 10-N,14-N-bis(naphthalen-2-yl)-10-N,14-N-diphenyl-12-oxapentacyclo[11.8.0.0{2,11}.0{3,8}.0^{16,21}]henicosa-1(13),2(11),3,5,7,9,14,16,18,20-decaene-10,14-diamine
Uniqueness
7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene is unique due to the presence of the bromo and oxo functional groups, which impart distinct chemical properties and reactivity compared to similar compounds. These functional groups can influence the compound’s interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H11BrO |
---|---|
Molecular Weight |
347.2 g/mol |
IUPAC Name |
7-bromo-11-oxapentacyclo[10.7.1.12,6.016,20.010,21]henicosa-1(19),2(21),3,5,7,9,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H11BrO/c21-16-10-11-18-20-14(7-3-8-15(16)20)13-6-1-4-12-5-2-9-17(22-18)19(12)13/h1-11H |
InChI Key |
SDYMHAMJRNMRKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5OC3=CC=C2)Br |
Origin of Product |
United States |
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